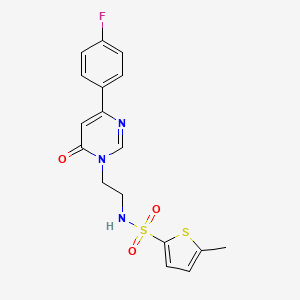
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a thiophene ring, and a pyrimidine derivative with a fluorophenyl substituent. Its molecular formula is C23H22FN5O2S with a molecular weight of approximately 445.5 g/mol. The presence of fluorine in the structure is significant as it enhances lipophilicity, potentially improving pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Preparation of the Pyrimidine Core : Starting from suitable precursors, the pyrimidine ring is formed.
- Introduction of the Fluorophenyl Group : This is achieved through electrophilic aromatic substitution.
- Formation of the Thiophene Ring : This step often requires specific reagents and conditions to ensure successful cyclization.
- Final Sulfonamide Formation : The sulfonamide moiety is introduced last, often involving the reaction of an amine with a sulfonyl chloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines and thiazoles can possess significant antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The fluorophenyl group may enhance binding affinity to target sites, while the sulfonamide component can inhibit bacterial folate synthesis, a critical pathway for microbial growth .
Case Studies
- Antimicrobial Screening : In vitro tests have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains. For example, one study reported MIC values as low as 0.21 μM for certain thiazolopyridine derivatives .
- Cytotoxicity Assays : The cytotoxic effects on human cell lines such as HaCat and Balb/c 3T3 were assessed using MTT assays, revealing promising results for some derivatives, suggesting potential applications in cancer therapy .
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with key bacterial targets like MurD and DNA gyrase, indicating that these compounds could serve as scaffolds for developing new antimicrobial agents .
Data Summary
| Activity Type | Tested Compounds | MIC (μM) | Cell Lines Tested | Comments |
|---|---|---|---|---|
| Antimicrobial | Thiazolopyridine derivatives | 0.21 | E. coli, Pseudomonas | Effective against multiple strains |
| Cytotoxicity | Various derivatives | >10 | HaCat, Balb/c 3T3 | Promising results in cancer therapy |
| Molecular Docking | N-(2-(4-(fluorophenyl)... | - | - | Strong interactions with bacterial targets |
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-12-2-7-17(25-12)26(23,24)20-8-9-21-11-19-15(10-16(21)22)13-3-5-14(18)6-4-13/h2-7,10-11,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKEHZPASBZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














